2-Chloro-3-iodo-4-methoxypyridine
Overview
Description
2-Chloro-3-iodo-4-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO. It has a molecular weight of 269.47 . This compound is a solid at room temperature and is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-iodo-4-methoxypyridine is 1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, iodine, and methoxy groups on the pyridine ring.Physical And Chemical Properties Analysis
2-Chloro-3-iodo-4-methoxypyridine is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Chemical Reactivity and Mechanisms
Lithiation Pathways
The lithiation of compounds like 2-chloro- and 2-methoxypyridine involves complex mechanisms. Studies have investigated the lithiation pathways with lithium dialkylamides, revealing insights into ortho-lithiation and lithium stabilization processes (Gros, Choppin, & Fort, 2003).
Formation of Furan-Fused Heterocycles
3-Iodo-4-methoxypyridin-2-ones and related compounds have been utilized as precursors for 2-substituted furan-fused heterocycles. This involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).
Pyridyne Precursors
3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor, which reacts regioselectively with furan derivatives, indicating its potential in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Spectroscopy and Analysis
- Vibrational and Electronic Spectra: Studies on 2-chloro-6-methoxypyridine using Fourier transform infrared (FTIR) and Raman spectroscopy have provided insights into the vibrational modes and electronic spectra of related compounds. Such studies are crucial for understanding the molecular structure and reactivity (Arjunan et al., 2011).
Synthetic Applications
Synthesis of Heterocyclic Compounds
Research has shown that derivatives of 2-halopyridine, like 2-chloropyridine, are useful in synthesizing various functional pyridine derivatives, which have significant applications in different fields, including pharmaceuticals and materials science (Ershov et al., 2015).
Preparation of Trimethylplatinum(IV) Complexes
The synthesis of mononuclear trimethylplatinum(IV) complexes with various pyridine ligands, including 4-methoxypyridine, has been studied. These complexes have potential applications in catalysis and material science (Ghosh, Lentz, & Schlecht, 2015).
Antiproliferative Activity in Melanoma Cells
Some N-arylated pyrroles and indoles synthesized using 3-iodo-4-methoxypyridine have shown low to moderate antiproliferative activity in melanoma cells. This highlights the potential of these compounds in developing new anticancer agents (Hedidi et al., 2016).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-chloro-3-iodo-4-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBPNICANLWJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-4-methoxypyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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